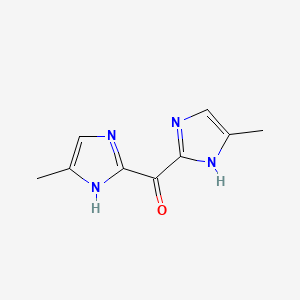

5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole

Description

5-Methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole is a bis-imidazole derivative featuring two 5-methyl-substituted imidazole rings connected via a carbonyl group.

Structure

3D Structure

Properties

IUPAC Name |

bis(5-methyl-1H-imidazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-3-10-8(12-5)7(14)9-11-4-6(2)13-9/h3-4H,1-2H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHNOTDRBMNATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)C2=NC=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Case Study: Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. Specifically, 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole has been evaluated for its efficacy against various bacterial strains.

- Findings: In vitro studies showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

-

Anti-inflammatory Properties :

- Case Study: A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of imidazole derivatives. The compound was tested for its ability to inhibit pro-inflammatory cytokines.

- Results: The findings demonstrated a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.

-

Cancer Research :

- Research indicates that imidazole derivatives can act as inhibitors of specific kinases involved in cancer progression. The compound's structure allows it to interact with these targets effectively.

- Example: In cell line studies, the compound showed promise in inhibiting cell proliferation in breast cancer models.

Material Science Applications

- Catalysts :

- The compound has been investigated as a catalyst in organic reactions due to its ability to stabilize transition states.

- Data Table: Comparison of catalytic activity with other imidazole derivatives:

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| 5-Methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | Aldol Condensation | 85% |

| 1-Methylimidazole | Aldol Condensation | 75% |

| 2-Methylimidazole | Aldol Condensation | 70% |

- Polymer Chemistry :

- The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Example Application: Polymers synthesized from this compound have shown improved resistance to heat and chemicals, making them suitable for industrial applications.

Agricultural Chemistry Applications

-

Fungicides :

- Research has suggested that imidazole derivatives can serve as effective fungicides. The compound's ability to disrupt fungal cell membranes was tested against common agricultural pathogens.

- Results indicated a significant reduction in fungal growth, supporting its application in crop protection.

-

Plant Growth Regulators :

- Studies have explored the use of this compound as a plant growth regulator, enhancing root development and overall plant vigor.

- Experimental findings revealed improved germination rates and biomass accumulation in treated plants compared to controls.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Methyl groups (as in the target compound) likely increase lipophilicity, favoring membrane permeability, whereas sulfonyl or carboxylic acid groups () improve aqueous solubility.

Physicochemical Properties

- Melting Points : 4-Methyl-1H-imidazole-5-carbaldehyde (mp 165–166°C, ) and 1-methyl-1H-imidazole-5-carbohydrazide (mp 186–187°C, ) exhibit higher melting points than 5-chloro-1-ethyl-2-methyl-1H-imidazole (density 1.141 g/mL, ), suggesting stronger intermolecular forces in polar derivatives.

- Stability : Nitroimidazoles (e.g., ) are prone to reductive metabolism, whereas methyl-substituted imidazoles (target compound) may exhibit greater metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(5-methyl-1H-imidazole-2-carbonyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves coupling imidazole derivatives via acylation or cyclization reactions. For example, analogous compounds are synthesized using aryl thiazole-triazole acetamide derivatives under reflux conditions with catalysts like CuI in polar solvents (e.g., DMF). Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., ethanol for recrystallization), and purification via column chromatography. Contaminants like unreacted intermediates are mitigated by monitoring reaction progress via TLC and verifying purity through elemental analysis (C, H, N) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer: Structural confirmation relies on a combination of:

- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and imidazole ring vibrations (C=N, ~1500–1600 cm⁻¹).

- ¹H/¹³C NMR to resolve methyl groups (~2.3–2.6 ppm for CH₃), aromatic protons, and carbonyl carbons (~160–170 ppm).

- Elemental analysis to validate empirical formulas (e.g., %C, %H, %N deviations <0.4%).

Discrepancies in melting points between studies may arise from polymorphic forms or residual solvents, necessitating differential scanning calorimetry (DSC) for verification .

Q. What are the common impurities encountered during synthesis, and how can they be identified and mitigated?

- Methodological Answer: Common impurities include unreacted starting materials (e.g., 5-methylimidazole derivatives) or byproducts from incomplete acylation. These are identified via HPLC-MS or GC-MS. Mitigation strategies involve optimizing reaction time/temperature, using excess acylating agents, and employing gradient elution in purification. For example, residual solvents like DMF are removed via vacuum drying and confirmed absent via ¹H NMR .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound across studies?

- Methodological Answer: Discrepancies often stem from differences in:

- Crystallization solvents : Ethanol vs. acetonitrile may yield distinct polymorphs with varying melting points.

- Instrument calibration : NMR chemical shifts can vary with deuterated solvent choice (e.g., DMSO-d₆ vs. CDCl₃).

- Sample hydration : Hygroscopic samples may show altered spectral profiles.

Standardized protocols (e.g., ICH guidelines) for sample preparation and instrument validation are critical. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like enzymes or receptors. For imidazole derivatives, key interactions include:

- Hydrogen bonding between the carbonyl group and active-site residues (e.g., histidine).

- Hydrophobic interactions of methyl groups with nonpolar pockets.

Docking scores and binding poses are validated via in vitro assays (e.g., enzyme inhibition studies) .

Q. What are the key considerations in designing a reaction mechanism study for the acylation steps involved in synthesizing this compound?

- Methodological Answer: Mechanistic studies require:

- Isotopic labeling : Using ¹³C-labeled acylating agents to track carbonyl incorporation via ¹³C NMR.

- Kinetic profiling : Monitoring reaction rates under varying temperatures to determine activation energy (Arrhenius plots).

- Intermediate trapping : Quenching reactions at specific intervals to isolate intermediates (e.g., using LC-MS).

For example, TDAE-mediated reactions () may proceed via radical intermediates, necessitating ESR spectroscopy for detection .

Q. How does the introduction of different aryl substituents affect the compound’s reactivity and stability, based on current literature?

- Methodological Answer: Substituents like electron-withdrawing groups (e.g., -NO₂, -Br) on aryl rings enhance electrophilic reactivity but reduce thermal stability. For instance, brominated analogs (e.g., compound 9c in ) show higher melting points due to increased molecular symmetry. Stability under acidic conditions is assessed via accelerated degradation studies (40°C/75% RH), with HPLC tracking decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.